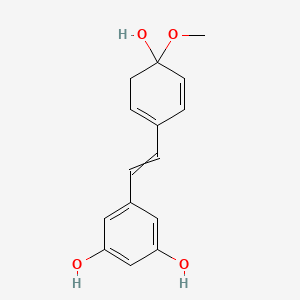

4'-Methoxyresveratrol

Description

BenchChem offers high-quality 4'-Methoxyresveratrol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Methoxyresveratrol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H16O4 |

|---|---|

Molecular Weight |

260.28 g/mol |

IUPAC Name |

5-[2-(4-hydroxy-4-methoxycyclohexa-1,5-dien-1-yl)ethenyl]benzene-1,3-diol |

InChI |

InChI=1S/C15H16O4/c1-19-15(18)6-4-11(5-7-15)2-3-12-8-13(16)10-14(17)9-12/h2-6,8-10,16-18H,7H2,1H3 |

InChI Key |

VSGSASQENBBKAX-UHFFFAOYSA-N |

Canonical SMILES |

COC1(CC=C(C=C1)C=CC2=CC(=CC(=C2)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling 4'-Methoxyresveratrol: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Methoxyresveratrol, a naturally occurring and synthetically accessible stilbenoid, has garnered significant attention within the scientific community for its promising pharmacological activities. As a methoxylated derivative of resveratrol (B1683913), it exhibits enhanced metabolic stability, a feature that addresses a key limitation of its parent compound. This technical guide provides an in-depth exploration of the discovery and isolation of 4'-Methoxyresveratrol, detailing both its extraction from natural sources and its chemical synthesis. Furthermore, this document elucidates its biological activities, with a particular focus on its anti-inflammatory and anti-platelet effects, supported by quantitative data and detailed experimental protocols. The signaling pathways modulated by 4'-Methoxyresveratrol are also visually represented to provide a comprehensive understanding of its mechanism of action.

Introduction

Resveratrol, a well-studied polyphenol found in various plants, has long been recognized for its diverse health benefits. However, its therapeutic potential is often hampered by rapid metabolism and low bioavailability. This has spurred the investigation of resveratrol derivatives, such as 4'-Methoxyresveratrol (4'-O-methylresveratrol), to identify compounds with improved pharmacokinetic profiles and enhanced biological efficacy. 4'-Methoxyresveratrol, characterized by a methoxy (B1213986) group at the 4' position of the stilbene (B7821643) backbone, has demonstrated potent anti-inflammatory, anti-platelet, and other pharmacological properties, making it a compelling candidate for further drug development.

Discovery and Natural Occurrence

4'-Methoxyresveratrol was first identified as a natural product isolated from the lianas of Gnetum cleistostachyum, a plant species native to China.[1] Stilbenoids are characteristic secondary metabolites of the Gnetum genus, which has been a source for the discovery of various resveratrol derivatives.[2][3][4][5][6]

Isolation from Natural Sources

While a highly detailed, step-by-step protocol for the isolation of 4'-Methoxyresveratrol from Gnetum cleistostachyum is not extensively documented in a single source, a general methodology can be compiled from procedures used for isolating stilbenoids from Gnetum species.[1][2][4][5][7]

General Experimental Protocol for Isolation

This protocol represents a generalized procedure for the extraction and isolation of stilbenoids, including 4'-Methoxyresveratrol, from Gnetum plant material.

1. Plant Material Preparation:

-

The lianas of Gnetum cleistostachyum are collected, dried, and pulverized to a fine powder.

2. Extraction:

-

The powdered plant material is extracted exhaustively with a 65% ethanol (B145695) (EtOH) solution under reflux.[8]

-

The resulting extract is concentrated under reduced pressure to yield a crude extract.

3. Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH), to separate compounds based on their polarity.[8]

4. Chromatographic Purification:

-

The EtOAc-soluble fraction, typically rich in stilbenoids, is subjected to column chromatography on silica (B1680970) gel.[8]

-

A gradient elution system, for example, a mixture of cyclohexane (B81311) and acetone (B3395972) with increasing polarity, is used to separate the fractions.[8]

-

Fractions containing compounds with similar TLC profiles are combined.

-

Further purification of the fractions containing 4'-Methoxyresveratrol is achieved through repeated column chromatography on silica gel and Sephadex LH-20, and potentially preparative High-Performance Liquid Chromatography (HPLC).

5. Characterization:

-

The structure of the isolated 4'-Methoxyresveratrol is confirmed by spectroscopic methods, including Mass Spectrometry (MS), Ultraviolet (UV) spectroscopy, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR).[1]

Chemical Synthesis

The chemical synthesis of 4'-Methoxyresveratrol is a viable alternative to its isolation from natural sources, allowing for larger-scale production and structural modifications. A common and effective method for its synthesis is the Wittig reaction.[9][10][11][12][13]

Experimental Protocol for Synthesis via Wittig Reaction

This protocol outlines the synthesis of 4'-Methoxyresveratrol starting from 3,5-dimethoxybenzyl alcohol and p-anisaldehyde.

Step 1: Synthesis of 3,5-Dimethoxybenzyl Bromide

-

To a solution of 3,5-dimethoxybenzyl alcohol in an appropriate organic solvent, add concentrated hydrochloric acid and a phase-transfer catalyst.[14]

-

The reaction is carried out at a temperature ranging from 25-80°C for 3-12 hours.[14]

-

After the reaction is complete, the mixture is washed, dried, and the solvent is removed to yield 3,5-dimethoxybenzyl chloride, which can be converted to the bromide.

Step 2: Synthesis of 3,5-Dimethoxybenzylphosphonate

-

The 3,5-dimethoxybenzyl bromide is reacted with trimethyl phosphite (B83602) at reflux for 5-24 hours.[14]

-

Excess trimethyl phosphite is removed under vacuum to give 3,5-dimethoxybenzyl dimethyl phosphate (B84403).[14]

Step 3: Wittig-Horner Reaction

-

The 3,5-dimethoxybenzyl dimethyl phosphate is reacted with 4-methoxybenzaldehyde (B44291) in the presence of a strong base (e.g., sodium methoxide) in an organic solvent like N,N-dimethylformamide (DMF).[14]

-

This reaction yields (E)-3,4',5-trimethoxystilbene.

Step 4: Demethylation

-

The (E)-3,4',5-trimethoxystilbene is then subjected to demethylation to remove the two methoxy groups on the A-ring, leaving the 4'-methoxy group intact. A common reagent for this step is aluminum trichloride.[14]

-

The reaction is typically carried out at 40-80°C to yield the final product, 4'-Methoxyresveratrol.[14]

Purification:

-

The crude product is purified by column chromatography on silica gel.

Analytical Characterization

The identity and purity of synthesized or isolated 4'-Methoxyresveratrol are confirmed using various analytical techniques.

| Technique | Observed Data |

| ¹H NMR (Acetone-d₆) | δ (ppm) 7.47 (d, J = 8.5 Hz, 2H), 7.08 (d, J = 16.3 Hz, 1H), 6.93–6.82 (m, 3H) |

| ¹³C NMR | Data not explicitly found in the provided search results. |

| Mass Spectrometry | Data not explicitly found in the provided search results. |

Biological Activities and Mechanisms of Action

4'-Methoxyresveratrol exhibits a range of biological activities, with its anti-inflammatory and anti-platelet effects being particularly well-documented.

Anti-inflammatory Activity

4'-Methoxyresveratrol has been shown to significantly inhibit the inflammatory response in various in vitro models. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, it effectively reduces the production of nitric oxide (NO) and the expression of pro-inflammatory enzymes and cytokines.[8][15][16][17]

Table 1: Quantitative Anti-inflammatory Effects of 4'-Methoxyresveratrol

| Inflammatory Marker | Cell Line | Treatment | Inhibition/Reduction |

| Nitric Oxide (NO) Production | RAW264.7 | 10 µM 4'MR + 200 µg/mL MB | Significant reduction compared to MB alone[15] |

| iNOS mRNA Expression | RAW264.7 | 10 µM 4'MR + 200 µg/mL MB | Significant reduction compared to MB alone[15] |

| COX-2 mRNA Expression | RAW264.7 | 10 µM 4'MR + 200 µg/mL MB | Significant reduction compared to MB alone[15] |

| TNF-α mRNA Expression | RAW264.7 | 10 µM 4'MR + 200 µg/mL MB | Significant reduction compared to MB alone[15] |

| IL-6 mRNA Expression | RAW264.7 | 10 µM 4'MR + 200 µg/mL MB | Significant reduction compared to MB alone[15] |

| IL-1β mRNA Expression | RAW264.7 | 10 µM 4'MR + 200 µg/mL MB | Significant reduction compared to MB alone[15] |

| MCP-1 mRNA Expression | RAW264.7 | 10 µM 4'MR + 200 µg/mL MB | Significant reduction compared to MB alone[15] |

MB: Methylglyoxal-derived bovine serum albumin, an advanced glycation end product that induces inflammation.

Signaling Pathways:

The anti-inflammatory effects of 4'-Methoxyresveratrol are mediated through the modulation of key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Activator Protein-1 (AP-1) pathways.[8][16][17]

Caption: Signaling pathway of LPS-induced inflammation and its inhibition by 4'-Methoxyresveratrol.

Anti-platelet Activity

4'-Methoxyresveratrol has demonstrated potent anti-platelet aggregation activity, suggesting its potential as a therapeutic agent for thrombotic diseases.

Table 2: Anti-platelet Aggregation Activity of 4'-Methoxyresveratrol

| Agonist | IC₅₀ (µM) |

| ADP | > 100 |

| PAF | 35.0 ± 5.5 |

| TRAP | 10.2 ± 2.1 |

Data from a study on resveratrol methoxy derivatives. IC₅₀ values represent the concentration required for 50% inhibition of platelet aggregation.

Experimental Protocols for Biological Assays

Anti-inflammatory Activity Assay (Inhibition of NO Production)

-

Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Treatment: Cells are pre-treated with various concentrations of 4'-Methoxyresveratrol for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

NO Measurement: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the nitrite concentration is calculated from a sodium nitrite standard curve.

Anti-platelet Aggregation Assay

-

Platelet-Rich Plasma (PRP) Preparation: Blood is collected from healthy volunteers and centrifuged to obtain PRP.

-

Aggregation Measurement: Platelet aggregation is measured using an aggregometer. PRP is pre-incubated with 4'-Methoxyresveratrol or vehicle control for a specified time.

-

Agonist Induction: Aggregation is induced by adding an agonist such as ADP, PAF, or TRAP.

-

Data Analysis: The percentage of platelet aggregation is recorded, and the IC₅₀ value is calculated.

Conclusion

4'-Methoxyresveratrol stands out as a promising natural and synthetic compound with significant therapeutic potential. Its enhanced metabolic stability compared to resveratrol, coupled with its potent anti-inflammatory and anti-platelet activities, makes it a subject of intense research interest. The detailed protocols for its isolation and synthesis, along with the quantitative data on its biological effects and the elucidation of its mechanisms of action, provide a solid foundation for further preclinical and clinical investigations. This technical guide serves as a comprehensive resource for researchers dedicated to exploring the full therapeutic utility of this remarkable stilbenoid.

Workflow Diagrams

Caption: Generalized workflow for the isolation of 4'-Methoxyresveratrol.

Caption: Workflow for the chemical synthesis of 4'-Methoxyresveratrol.

References

- 1. researchgate.net [researchgate.net]

- 2. benthamopen.com [benthamopen.com]

- 3. scholar.unair.ac.id [scholar.unair.ac.id]

- 4. Stilbenoids isolated from the seeds of Melinjo (Gnetum gnemon L.) and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Pterostilbene and 4'-Methoxyresveratrol Inhibited Lipopolysaccharide-Induced Inflammatory Response in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Wittig Reaction [organic-chemistry.org]

- 11. www1.udel.edu [www1.udel.edu]

- 12. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 13. web.mnstate.edu [web.mnstate.edu]

- 14. CN104211582A - Synthesis method of resveratrol - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

A Technical Guide to 4'-Methoxyresveratrol: Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Methoxyresveratrol, a naturally occurring stilbenoid and a derivative of resveratrol (B1683913), has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the primary natural sources of 4'-Methoxyresveratrol, detailed methodologies for its extraction and purification, and an exploration of its known biological signaling pathways. Quantitative data from various studies are summarized to facilitate comparison, and detailed experimental protocols are provided to enable replication. Furthermore, key signaling pathways are visually represented using diagrams to enhance understanding of its mechanism of action at the molecular level.

Natural Sources of 4'-Methoxyresveratrol

4'-Methoxyresveratrol, also known as deoxyrhapontigenin, is found in a variety of plant species. The primary and most cited natural sources belong to the genera Gnetum, Rheum, and plant families such as Dipterocarpaceae.

| Plant Family/Genus | Species | Plant Part | Reference |

| Gnetaceae | Gnetum cleistostachyum | Lianas | [1] |

| Gnetum microcarpum | Lianas | ||

| Gnetum africanum | Leaves, Stem | [2] | |

| Polygonaceae | Rheum palmatum | Roots | [3] |

| Rheum rhabarbarum | - | ||

| Rheum undulatum | Roots | [2][4] | |

| Dipterocarpaceae | - | - | [5] |

Table 1: Prominent Natural Sources of 4'-Methoxyresveratrol

Extraction and Purification Methodologies

The isolation of 4'-Methoxyresveratrol from its natural sources involves solvent extraction followed by various chromatographic techniques for purification. The selection of the extraction solvent and purification method is critical for achieving high yield and purity.

Extraction from Rheum Species

A common method for the extraction of stilbenoids, including 4'-Methoxyresveratrol (deoxyrhapontigenin), from Rheum species involves the use of organic solvents.

Experimental Protocol: Extraction of Deoxyrhaponticin from Rheum undulatum

This protocol is based on a thin-layer chromatography (TLC) determination method, which can be adapted for preparative isolation.

-

Plant Material Preparation: Dried and powdered rhizomes of Rheum undulatum are used as the starting material.

-

Solvent Extraction: The powdered material is extracted with a solvent mixture of dichloromethane-95% ethanol-methanol in an 8:1:1 ratio.[4] The extraction can be performed at room temperature with agitation or using techniques like sonication to improve efficiency.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Quantitative Analysis (TLC): The concentration of deoxyrhaponticin in the crude extract can be determined using TLC, with reported amounts ranging from 0.3 to 31.5 mg/g of the plant material.[4]

Extraction from Gnetum Species

Stilbenoids from Gnetum species are typically extracted using polar organic solvents.

Experimental Protocol: Extraction of Stilbenoids from Gnetum microcarpum

-

Plant Material Preparation: Air-dried and ground lianas of Gnetum microcarpum are used.

-

Solvent Extraction: The plant material is extracted with acetone (B3395972) at room temperature. The process is repeated multiple times to ensure exhaustive extraction.

-

Fractionation: The crude acetone extract is dissolved in methanol (B129727) and then fractionated with diethyl ether to remove tannins. The ether-soluble fraction, containing the stilbenoids, is concentrated.

-

Purification: The concentrated extract is subjected to a series of chromatographic separations, including vacuum liquid chromatography (VLC), column chromatography (CC) over silica (B1680970) gel, and radial chromatography (RC) to isolate individual compounds.

Purification by Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful technique for obtaining high-purity 4'-Methoxyresveratrol from crude extracts or fractions.

Experimental Protocol: Preparative HPLC for Deoxyrhapontigenin Glucuronide

This protocol for a derivative can be adapted for the aglycone.

-

Column: Phenomenex Luna 10 µm C18(2) (250 x 21.2 mm).[5]

-

Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water with 0.1% formic acid (28:72, v/v).[5]

-

Flow Rate: 8 mL/min.[5]

-

Detection: UV at 280 nm.[5]

-

Injection Volume: Dependent on sample concentration and column capacity.

-

Fraction Collection: The peak corresponding to 4'-Methoxyresveratrol is collected.

-

Post-Purification: The collected fraction is concentrated, and the compound can be further purified by crystallization.

Signaling Pathways of 4'-Methoxyresveratrol

4'-Methoxyresveratrol exerts its biological effects by modulating several key signaling pathways, primarily those involved in inflammation and cellular stress responses.

RAGE-Mediated MAPK/NF-κB and NLRP3 Inflammasome Pathway

4'-Methoxyresveratrol has been shown to alleviate inflammation induced by advanced glycation end products (AGEs) by targeting the Receptor for Advanced Glycation End Products (RAGE) and its downstream signaling cascades.[3][5]

-

Mechanism:

-

AGEs bind to RAGE, triggering a signaling cascade.

-

This leads to the activation of Mitogen-Activated Protein Kinases (MAPKs), specifically p38 and JNK.[5]

-

Activated MAPKs then lead to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[5]

-

NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory genes.

-

4'-Methoxyresveratrol inhibits this pathway by attenuating RAGE overexpression, blocking MAPK (p38 and JNK) activation, and subsequently reducing NF-κB activation.[5]

-

Furthermore, 4'-Methoxyresveratrol significantly reduces the activation of the NOD-like receptor pyrin domain containing 3 (NLRP3) inflammasome, leading to decreased production of mature IL-1β.[3][5]

-

Activator Protein-1 (AP-1) Signaling Pathway

In lipopolysaccharide (LPS)-stimulated macrophages, 4'-Methoxyresveratrol has been shown to inhibit the Activator Protein-1 (AP-1) signaling pathway, contributing to its anti-inflammatory effects.

-

Mechanism:

-

LPS stimulation activates upstream kinases.

-

These kinases phosphorylate and activate components of the AP-1 transcription factor complex.

-

Activated AP-1 translocates to the nucleus to induce the expression of inflammatory genes.

-

4'-Methoxyresveratrol inhibits the activation of the AP-1 pathway.

-

Quantitative Data Summary

The yield of 4'-Methoxyresveratrol and its glycosides can vary significantly depending on the plant source and the extraction method employed.

| Plant Source | Plant Part | Extraction Method | Compound | Yield | Reference |

| Rheum undulatum | Rhizomes | Dichloromethane-ethanol-methanol (8:1:1) | Deoxyrhaponticin | 0.3 - 31.5 mg/g | [4] |

| Gnetum africanum | Leaves, Stem | Solvent Extraction | Resveratrol | > 0.002% w/w | [2] |

Table 2: Reported Yields of 4'-Methoxyresveratrol and Related Compounds

Note: Data for 4'-Methoxyresveratrol specifically is limited, and yields for related stilbenoids or from broader extracts are included for context.

Conclusion

4'-Methoxyresveratrol is a promising natural compound with well-documented anti-inflammatory properties. Its presence in various traditional medicinal plants underscores its therapeutic potential. The extraction and purification protocols outlined in this guide provide a foundation for researchers to isolate this compound for further investigation. The elucidation of its inhibitory effects on key inflammatory signaling pathways, such as MAPK/NF-κB, NLRP3 inflammasome, and AP-1, offers a clear direction for future research into its applications in drug development for inflammatory diseases. Further studies are warranted to explore a wider range of natural sources and to optimize extraction and purification processes to improve yields and facilitate large-scale production.

References

- 1. Preparative enzymatic synthesis and HPLC analysis of rhapontigenin: applications to metabolism, pharmacokinetics and anti-cancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deoxyrhapontigenin, a Natural Stilbene Derivative Isolated From Rheum undulatum L. Induces Endoplasmic Reticulum Stress-Mediated Apoptosis in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN104211582A - Synthesis method of resveratrol - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. An Efficient Synthesis of Deoxyrhapontigenin-3-O-β-d-glucuronide, a Brain-Targeted Derivative of Dietary Resveratrol, and Its Precursor 4′-O-Me-Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]

Gnetum cleistostachyum: A Promising Source of 4'-Methoxyresveratrol for Therapeutic Applications

Abstract: This technical guide provides a comprehensive overview of Gnetum cleistostachyum as a notable botanical source of 4'-Methoxyresveratrol, a stilbenoid with significant therapeutic potential. This document details the methodologies for the extraction, isolation, and quantification of this bioactive compound from the plant. Furthermore, it elucidates the compound's engagement with key biological signaling pathways, supported by experimental data. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering a foundational resource for further investigation and application.

Introduction to Gnetum cleistostachyum

Gnetum cleistostachyum is a plant species belonging to the Gnetaceae family, primarily distributed in the Guangxi province of China. Ethnobotanically, it is recognized for its medicinal properties, with its lianas and roots being the most frequently utilized parts for therapeutic purposes. Phytochemical investigations have revealed that the stems and roots of G. cleistostachyum are rich in a variety of stilbenoids. These compounds, which include resveratrol (B1683913) and its derivatives, are of significant interest to the scientific community due to their diverse pharmacological activities.

4'-Methoxyresveratrol: A Key Bioactive Constituent

4'-Methoxyresveratrol, a naturally occurring derivative of resveratrol, is distinguished by a methoxy (B1213986) group at the 4' position of the stilbene (B7821643) backbone. This structural modification enhances its metabolic stability and bioavailability compared to resveratrol. The compound has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects, making it a compound of interest for therapeutic research.

Extraction, Isolation, and Quantification of 4'-Methoxyresveratrol

The effective extraction and isolation of 4'-Methoxyresveratrol from Gnetum cleistostachyum are critical for its study and application. Various methodologies have been developed and optimized to maximize the yield and purity of the compound.

Quantitative Data Summary

The following table summarizes the quantitative data pertaining to the extraction and biological activity of 4'-Methoxyresveratrol from G. cleistostachyum.

| Parameter | Value | Reference |

| Yield from Dried Stems | 0.0012% | |

| Purity (Post-Purification) | >98% | |

| IC50 (LPS-induced NO production in RAW 264.7 cells) | 13.2 ± 0.6 μM |

Detailed Experimental Protocols

3.2.1. Extraction and Isolation Protocol

This protocol details the steps for extracting and isolating 4'-Methoxyresveratrol from the dried stems of Gnetum cleistostachyum.

-

Preparation of Plant Material: The air-dried and powdered stems of G. cleistostachyum (5.0 kg) are used as the starting material.

-

Initial Extraction: The powdered stems are extracted three times with 95% ethanol (B145695) (EtOH) at room temperature, with each extraction lasting 7 days.

-

Solvent Evaporation: The collected EtOH extracts are combined and concentrated under reduced pressure to yield a crude extract (220 g).

-

Solvent Partitioning: The crude extract is suspended in water (H₂O) and sequentially partitioned with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

-

Fraction Collection: The EtOAc-soluble fraction (55 g) is retained for further purification.

-

Column Chromatography (Silica Gel): The EtOAc fraction is subjected to column chromatography over a silica (B1680970) gel column (200-300 mesh). The column is eluted with a gradient of chloroform-methanol (CHCl₃-MeOH) ranging from 100:1 to 1:1 (v/v) to yield multiple fractions (Fr. 1-8).

-

Further Fractionation: Fraction 4 (Fr. 4, 10 g) is further separated on a silica gel column using a petroleum ether-acetone gradient (from 50:1 to 1:1, v/v) to yield sub-fractions (Fr. 4-1 to Fr. 4-8).

-

Purification by Preparative HPLC: Sub-fraction Fr. 4-5 (800 mg) is purified by preparative High-Performance Liquid Chromatography (HPLC) using a mobile phase of MeOH-H₂O (65:35, v/v) to yield 4'-Methoxyresveratrol (60 mg).

3.2.2. Quantitative Analysis Protocol (HPLC)

This protocol outlines the High-Performance Liquid Chromatography (HPLC) method for the quantification of 4'-Methoxyresveratrol.

-

Instrumentation: An HPLC system equipped with a UV detector is used.

-

Column: A C18 analytical column (e.g., 4.6 x 250 mm, 5 µm) is employed.

-

Mobile Phase: A gradient elution with methanol (B129727) (A) and water (B) is typically used. The gradient can be optimized as follows: 0-20 min, 60-80% A; 20-30 min, 80-100% A.

-

Flow Rate: A constant flow rate of 1.0 mL/min is maintained.

-

Detection: UV detection is set at 320 nm.

-

Standard and Sample Preparation: A standard stock solution of 4'-Methoxyresveratrol is prepared in methanol. The sample for analysis is dissolved in methanol and filtered through a 0.45 µm syringe filter.

-

Calibration Curve: A calibration curve is generated by injecting a series of known concentrations of the standard solution.

-

Quantification: The concentration of 4'-Methoxyresveratrol in the sample is determined by comparing its peak area with the calibration curve.

Mandatory Visualizations

Caption: Workflow for the extraction and isolation of 4'-Methoxyresveratrol.

Biological Activities and Signaling Pathways

4'-Methoxyresveratrol derived from G. cleistostachyum has been shown to exhibit significant anti-inflammatory properties. Its mechanism of action involves the modulation of key signaling pathways implicated in the inflammatory response.

Anti-Inflammatory Effects

In vitro studies have demonstrated that 4'-Methoxyresveratrol can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This inhibition is a key indicator of its anti-inflammatory potential. The compound was found to down-regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels.

The underlying mechanism for this anti-inflammatory activity is attributed to its ability to suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. Specifically, 4'-Methoxyresveratrol inhibits the phosphorylation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.

Mandatory Visualizations

Caption: Inhibition of the NF-κB signaling pathway by 4'-Methoxyresveratrol.

Conclusion and Future Directions

Gnetum cleistostachyum represents a valuable natural source of 4'-Methoxyresveratrol. The established protocols for its extraction, isolation, and quantification provide a solid foundation for further research. The demonstrated anti-inflammatory activity, mediated through the inhibition of the NF-κB pathway, highlights its potential for development as a therapeutic agent for inflammatory diseases.

Future research should focus on optimizing cultivation and harvesting practices to increase the yield of 4'-Methoxyresveratrol from G. cleistostachyum. Further in vivo studies and clinical trials are warranted to fully elucidate its therapeutic efficacy and safety profile. Additionally, exploring other potential biological activities of this compound could open up new avenues for its application in medicine.

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4'-Methoxyresveratrol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4'-Methoxyresveratrol, a key derivative of the well-studied polyphenol, resveratrol (B1683913). Understanding the NMR characteristics of this compound is fundamental for its identification, purity assessment, and for studying its interactions in various chemical and biological systems. This document presents a detailed summary of its spectral data, a standardized experimental protocol for data acquisition, and visualizations to aid in the interpretation of its molecular structure and NMR assignments.

¹H and ¹³C NMR Spectral Data

The chemical shifts (δ) for ¹H and ¹³C nuclei of 4'-Methoxyresveratrol are influenced by the electronic environment of each atom within the molecule. The trans-stilbene (B89595) backbone, the hydroxyl groups on ring A, and the methoxy (B1213986) group on ring B all contribute to the final spectral appearance. The data presented here is a composite assignment based on spectral data from closely related analogs, including resveratrol and 4-methoxystilbene, to provide a reliable reference.

¹H NMR Spectral Data

The ¹H NMR spectrum of 4'-Methoxyresveratrol is characterized by distinct signals for the aromatic protons on both phenyl rings, the olefinic protons of the stilbene (B7821643) bridge, and the methoxy group protons. The data is presented for two common deuterated solvents, Deuterated Chloroform (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆), to account for solvent effects on chemical shifts.

Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for 4'-Methoxyresveratrol

| Proton Assignment | Structure | Approx. δ in CDCl₃ (ppm) | Multiplicity | J (Hz) | Approx. δ in DMSO-d₆ (ppm) | Multiplicity | J (Hz) |

| H-2', H-6' | Ring B | 7.33 | d | 8.7 | 7.37 | d | 8.6 |

| H-3', H-5' | Ring B | 6.76 | d | 8.7 | 6.74 | d | 8.6 |

| H-α | Olefinic | 6.84 | d | 16.3 | 6.78 | d | 16.3 |

| H-β | Olefinic | 6.94 | d | 16.3 | 6.82 | d | 16.3 |

| H-2, H-6 | Ring A | 6.43 | s | - | 6.43 | s | - |

| H-4 | Ring A | - | - | - | - | - | - |

| 3/5-OH | Ring A | - | - | - | 9.10 | s | - |

| 4'-OCH₃ | Ring B | 3.71 | s | - | 3.75 | s | - |

Note: The chemical shifts for the aromatic protons of the dihydroxy-substituted ring (Ring A) and the hydroxyl protons are based on data for resveratrol derivatives in DMSO-d₆[1]. The chemical shifts for the methoxy-substituted ring (Ring B) and the olefinic protons are based on data for 4-methoxystilbene in CDCl₃[2]. The exact chemical shifts can vary depending on the specific experimental conditions.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of 4'-Methoxyresveratrol. The chemical shifts are indicative of the hybridization and the electronic environment of each carbon atom.

Table 2: ¹³C NMR Chemical Shifts (δ) for 4'-Methoxyresveratrol

| Carbon Assignment | Structure | Approx. δ in CDCl₃ (ppm) | Approx. δ in DMSO-d₆ (ppm) |

| C-1' | Ring B | 130.1 | 129.4 |

| C-2', C-6' | Ring B | 127.6 | 127.7 |

| C-3', C-5' | Ring B | 114.1 | 115.5 |

| C-4' | Ring B | 159.2 | 157.1 |

| C-α | Olefinic | 126.2 | 125.8 |

| C-β | Olefinic | 128.1 | 128.1 |

| C-1 | Ring A | 137.7 | 135.5 |

| C-2, C-6 | Ring A | 104.3 | 104.3 |

| C-3, C-5 | Ring A | 156.0 | 156.0 |

| C-4 | Ring A | 113.9 | 113.9 |

| 4'-OCH₃ | Ring B | 55.2 | 55.3 |

Note: The chemical shifts for the carbon atoms of the dihydroxy-substituted ring (Ring A) are based on data for resveratrol derivatives in DMSO-d₆[1]. The chemical shifts for the methoxy-substituted ring (Ring B) and the olefinic carbons are based on data for 4-methoxystilbene in CDCl₃[2].

Experimental Protocol for NMR Analysis

This section outlines a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of 4'-Methoxyresveratrol.

2.1. Sample Preparation

-

Compound Purity: Ensure the 4'-Methoxyresveratrol sample is of high purity (>95%) to avoid interference from impurity signals. Purification can be achieved by column chromatography or recrystallization.

-

Solvent Selection: Choose a suitable deuterated solvent. CDCl₃ is a good choice for general screening, while DMSO-d₆ is excellent for observing exchangeable protons like hydroxyls.

-

Concentration: Dissolve 5-10 mg of 4'-Methoxyresveratrol in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

2.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') to simplify the spectrum to singlets for each carbon.

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

-

-

2D NMR Experiments (Optional but Recommended for Unambiguous Assignment):

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for assigning quaternary carbons.

-

2.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

Visualization of Molecular Structure and NMR Correlations

The following diagrams, generated using Graphviz (DOT language), illustrate the molecular structure of 4'-Methoxyresveratrol with atom numbering and a conceptual workflow for NMR-based structural elucidation.

Caption: Molecular structure of 4'-Methoxyresveratrol with atom numbering.

Caption: Workflow for NMR-based structural elucidation of 4'-Methoxyresveratrol.

References

biological screening of 4'-Methoxyresveratrol derivatives

An In-depth Technical Guide to the Biological Screening of 4'-Methoxyresveratrol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resveratrol (B1683913), a naturally occurring stilbene (B7821643), has garnered significant attention for its diverse pharmacological effects, including antioxidant, anti-inflammatory, cardioprotective, and anti-cancer properties.[1][2] However, its clinical application is often hampered by poor bioavailability.[1][3] This has spurred research into resveratrol derivatives to enhance both bioavailability and biological efficacy.[1][3] Among these, methoxy (B1213986) derivatives, particularly 4'-Methoxyresveratrol (4'-O-Methylresveratrol), have emerged as promising candidates. Methylation of the hydroxyl groups can improve metabolic stability and lipophilicity, potentially leading to better absorption and activity.[4]

This guide provides a comprehensive overview of the biological screening of 4'-Methoxyresveratrol and its related derivatives. It summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular pathways to support further research and development in this area.

Quantitative Biological Activity Data

The following tables summarize the reported biological activities of 4'-Methoxyresveratrol and other relevant methoxy derivatives, providing a comparative view of their potency.

Table 1: Anti-Platelet Activity of Resveratrol Methoxy Derivatives

| Compound | Agonist: ADP IC50 (μM) | Agonist: PAF IC50 (μM) | Agonist: TRAP IC50 (μM) |

| Resveratrol | 16.0 ± 5.0 | 25.0 ± 4.0 | 50.0 ± 11.0 |

| 4'-MRESV | 18.0 ± 4.0 | 28.0 ± 6.0 | 6.7 ± 1.5 |

| 3-MRESV | 17.0 ± 3.0 | 27.0 ± 5.0 | 5.0 ± 1.0 |

| 3,5-DMRESV | 21.0 ± 6.0 | 30.0 ± 7.0 | 40.0 ± 9.0 |

| 3,4'-DMRESV | 40.0 ± 8.0 | 55.0 ± 10.0 | 30.0 ± 8.0 |

| TMRESV | 50.0 ± 10.0 | 65.0 ± 12.0 | > 100 |

Data sourced from a study on methoxy derivatives of resveratrol, with IC50 values calculated from the amplitude of aggregation.[1][5] MRESV: Methoxyresveratrol; DMRESV: Dimethoxyresveratrol; TMRESV: Trimethoxyresveratrol.

Table 2: Anti-Proliferative Activity of Resveratrol Methoxy Derivatives

| Compound | Cell Line: PC-3 (Prostate Cancer) IC50 (μM) | Cell Line: HCT116 (Colon Cancer) IC50 (μM) |

| Resveratrol | 45.1 ± 3.5 | 110.5 ± 8.7 |

| 4'-MRESV | 55.2 ± 4.1 | 130.2 ± 10.1 |

| 3-MRESV | 30.1 ± 2.5 | 100.9 ± 9.5 |

| 3,5-DMRESV | 70.5 ± 5.5 | 150.5 ± 12.3 |

| 3,4'-DMRESV | 60.3 ± 4.9 | 80.5 ± 7.1 |

| TMRESV | 65.2 ± 5.1 | 85.3 ± 7.8 |

Data represents the 50% inhibitory concentrations (IC50) from an MTT dye reduction assay.[2][5] Lower values indicate higher potency.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key assays used in the screening of 4'-Methoxyresveratrol derivatives.

Cytotoxicity and Anti-Proliferative Activity: MTT Assay

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

Methodology:

-

Cell Seeding: Plate cells (e.g., PC-3, HCT116, HeLa) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.[5][6]

-

Compound Treatment: Treat the cells with various concentrations of the 4'-Methoxyresveratrol derivatives (e.g., ranging from 2 to 400 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[6][8]

-

MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration at which 50% of cell growth is inhibited, is determined from the dose-response curve.[6][8]

Anti-Platelet Activity: Platelet Aggregation Assay

This assay evaluates the ability of compounds to inhibit platelet aggregation induced by various agonists.

Principle: Platelet aggregation causes an increase in light transmission through a platelet-rich plasma (PRP) suspension, which can be measured using an aggregometer.

Methodology:

-

PRP Preparation: Obtain whole blood from healthy volunteers and centrifuge at a low speed to prepare platelet-rich plasma (PRP).[1][2]

-

Incubation: Pre-incubate the PRP with various concentrations of the test compounds (e.g., 4'-Methoxyresveratrol derivatives) or a vehicle control for a short period (e.g., 1-5 minutes) at 37°C.[1][5]

-

Induction of Aggregation: Add a platelet aggregation agonist, such as ADP (adenosine diphosphate), PAF (platelet-activating factor), or TRAP (thrombin receptor activating peptide), to induce aggregation.[1][2]

-

Measurement: Monitor the change in light transmittance for several minutes using a platelet aggregometer.

-

Data Analysis: The maximum aggregation percentage is recorded. The inhibitory effect of the compound is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[1][5]

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the inhibitory effect of compounds on the production of nitric oxide (NO), a key pro-inflammatory mediator, in stimulated macrophage cells.

Principle: The concentration of NO is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[9][10]

Methodology:

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.[9][11]

-

Treatment and Stimulation: Pre-treat the cells with different concentrations of the 4'-Methoxyresveratrol derivatives for 1-2 hours. Then, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.[10][11]

-

Supernatant Collection: After incubation, collect the cell culture supernatant from each well.[10]

-

Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).[10]

-

Absorbance Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at approximately 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.

-

Data Analysis: Calculate the percentage of NO production inhibition compared to the LPS-stimulated control group. Determine the IC50 value.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, causing the solution to decolorize. The change in absorbance is proportional to the radical scavenging activity.[12]

Methodology:

-

Reaction Mixture: In a 96-well plate, mix a solution of the test compound (4'-Methoxyresveratrol derivative) at various concentrations with a methanolic solution of DPPH.[10]

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[10]

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader.[10]

-

Data Analysis: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. The IC50 or EC50 value (the concentration required to scavenge 50% of DPPH radicals) is then determined.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is essential for clarity and understanding. The following diagrams were generated using the DOT language.

Caption: General experimental workflow for the biological screening of novel derivatives.

Caption: Anti-inflammatory mechanism of 4'-Methoxyresveratrol via RAGE/MAPK/NF-κB pathway.[13]

Caption: Regulation of oxidative stress by 4'-Methoxyresveratrol via the SIRT1/FOXO1 pathway.[14]

Conclusion

The reveals a class of compounds with significant and often enhanced pharmacological activities compared to the parent molecule, resveratrol. Notably, 4'-Methoxyresveratrol itself demonstrates potent anti-platelet and anti-inflammatory effects.[1][13] Other derivatives show superior anti-proliferative activity against specific cancer cell lines, highlighting the importance of the substitution pattern for targeted activity.[2][15] The methodologies and pathways detailed in this guide provide a framework for researchers to systematically evaluate these promising compounds, paving the way for the development of new therapeutic agents with improved pharmacokinetic profiles and targeted efficacy.

References

- 1. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives | MDPI [mdpi.com]

- 2. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of resveratrol derivatives with anti-breast cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stilbenes Against Alzheimer’s Disease: A Comprehensive Review of Preclinical Studies of Natural and Synthetic Compounds Combined with the Contributions of Developed Nanodrug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. turkjps.org [turkjps.org]

- 7. mdpi.com [mdpi.com]

- 8. Resveratrol Derivative Exhibits Marked Antiproliferative Actions, Affecting Stemness in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stilbene derivatives from Pholidota chinensis and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Six undescribed derivatives of stilbene isolated from Lindera reflexa Hemsl. and their anti-tumor and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of stilbene derivative on superoxide generation and enzyme release from human neutrophils in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4'-Methoxyresveratrol | advanced glycation end products | TargetMol [targetmol.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Anti-inflammatory Mechanism of 4'-Methoxyresveratrol via the MAPK Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anti-inflammatory mechanism of 4'-Methoxyresveratrol (4MR), a methylated derivative of resveratrol. The primary focus is on its modulatory effects on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This document details the molecular interactions, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for relevant assays, and includes visual representations of the signaling cascades and experimental workflows. This guide is intended to be a valuable resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory therapeutics.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key regulator of inflammatory processes, controlling the production of pro-inflammatory cytokines and mediators.

4'-Methoxyresveratrol (4MR) is a naturally occurring polyphenol that has demonstrated potent anti-inflammatory properties. Studies have elucidated that a primary mechanism of its action involves the targeted inhibition of specific components of the MAPK cascade. This guide will delve into the technical details of this mechanism.

The MAPK Signaling Pathway in Inflammation

The MAPK family of serine/threonine protein kinases plays a central role in transducing extracellular signals to cellular responses. In the context of inflammation, three major MAPK subfamilies are of particular importance:

-

c-Jun N-terminal Kinases (JNKs)

-

p38 MAPKs

-

Extracellular signal-Regulated Kinases (ERKs)

Activation of these kinases, typically through phosphorylation by upstream kinases (MAPKKs), leads to the activation of transcription factors such as Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB). These transcription factors then drive the expression of a wide array of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines (e.g., MCP-1), and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2][3]

Mechanism of Action of 4'-Methoxyresveratrol

4'-Methoxyresveratrol exerts its anti-inflammatory effects by selectively inhibiting the phosphorylation and subsequent activation of JNK and p38 MAPK.[1][4] Notably, it does not appear to significantly affect the ERK signaling pathway.[1] This targeted inhibition disrupts the downstream signaling cascade, leading to the suppression of AP-1 and NF-κB activation.[1][4] Consequently, the production of various pro-inflammatory mediators is significantly reduced.

The inhibitory action of 4MR has been observed in various in vitro models of inflammation, including lipopolysaccharide (LPS)-stimulated and advanced glycation end-product (AGE)-induced inflammation in RAW 264.7 macrophages.[1][2][5]

Quantitative Data Summary

The following tables summarize the quantitative effects of 4'-Methoxyresveratrol on key inflammatory markers and signaling molecules.

Table 1: Effect of 4'-Methoxyresveratrol on Pro-inflammatory Gene Expression in LPS-stimulated RAW 264.7 Macrophages

| Gene | 4MR Concentration (µM) | Fold Change vs. LPS Control | Reference |

| iNOS | 20 | ↓ | [1] |

| TNF-α | 20 | ↓ | [1] |

| IL-6 | 20 | ↓ | [1] |

| IL-1β | 20 | ↓ | [1] |

| MCP-1 | 20 | ↓ | [1] |

Table 2: Effect of 4'-Methoxyresveratrol on Pro-inflammatory Gene Expression in AGE-stimulated RAW 264.7 Macrophages

| Gene | 4MR Concentration (µM) | Fold Change vs. AGE Control | Reference |

| iNOS | 10 | ↓ | [2][5] |

| COX-2 | 10 | ↓ | [2][5] |

| TNF-α | 10 | ↓ | [2][5] |

| IL-6 | 10 | ↓ | [2][5] |

| IL-1β | 10 | ↓ | [2][5] |

| MCP-1 | 10 | ↓ | [2][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the anti-inflammatory mechanism of 4'-Methoxyresveratrol.

Cell Culture and Treatment

RAW 264.7 murine macrophages are a commonly used cell line for studying inflammation.

-

Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the cells in appropriate culture plates (e.g., 6-well or 96-well plates) at a density that allows for optimal growth and response to treatment.

-

Treatment: Pre-treat the cells with varying concentrations of 4'-Methoxyresveratrol for a specified time (e.g., 1 hour) before stimulating with an inflammatory agent like LPS (e.g., 1 µg/mL) or AGEs (e.g., 200 µg/mL) for the desired duration.

Western Blot Analysis for MAPK Phosphorylation

This protocol is used to determine the levels of phosphorylated and total JNK, p38, and ERK proteins.

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-JNK, JNK, phospho-p38, p38, phospho-ERK, and ERK overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

-

Transfection: Co-transfect RAW 264.7 cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

Treatment: After 24 hours of transfection, pre-treat the cells with 4'-Methoxyresveratrol followed by stimulation with LPS or AGEs.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This assay is used to measure the concentration of pro-inflammatory cytokines in the cell culture supernatant.

-

Sample Collection: Collect the cell culture supernatant after treatment.

-

ELISA Procedure: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.

-

Standard Curve: Generate a standard curve using recombinant cytokines of known concentrations.

-

Data Analysis: Determine the concentration of the cytokines in the samples by interpolating from the standard curve.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Anti-inflammatory mechanism of 4'-Methoxyresveratrol via the MAPK pathway.

Caption: General experimental workflow for studying 4'-Methoxyresveratrol's effects.

Conclusion

4'-Methoxyresveratrol demonstrates significant anti-inflammatory potential by selectively targeting the JNK and p38 MAPK signaling pathways. This targeted approach prevents the activation of key pro-inflammatory transcription factors and the subsequent expression of inflammatory mediators. The data and protocols presented in this guide offer a solid foundation for further research into the therapeutic applications of 4'-Methoxyresveratrol and for the development of novel anti-inflammatory drugs targeting the MAPK cascade. The detailed methodologies provided herein should enable researchers to effectively design and execute experiments to further explore the nuances of this promising compound's mechanism of action.

References

- 1. dovepress.com [dovepress.com]

- 2. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 4. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 4'-Methoxyresveratrol Alleviated AGE-Induced Inflammation via RAGE-Mediated NF-κB and NLRP3 Inflammasome Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Effects of 4'-Methoxyresveratrol on RAW264.7 Macrophages: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of 4'-Methoxyresveratrol on the RAW264.7 macrophage cell line. It details the anti-inflammatory properties of this resveratrol (B1683913) derivative, its impact on key signaling pathways, and the experimental protocols for assessing its activity.

Executive Summary

4'-Methoxyresveratrol, a naturally occurring methylated derivative of resveratrol, has demonstrated significant anti-inflammatory effects in in vitro studies using the RAW264.7 macrophage model. It effectively mitigates the inflammatory response induced by lipopolysaccharide (LPS) and advanced glycation end products (AGEs). The primary mechanisms of action involve the suppression of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). These effects are mediated through the modulation of key signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This document synthesizes the available quantitative data, outlines detailed experimental methodologies, and provides visual representations of the underlying molecular pathways.

Quantitative Data Summary

The anti-inflammatory effects of 4'-Methoxyresveratrol on RAW264.7 macrophages have been quantified across several key parameters. The following tables summarize these findings.

Table 1: Effect of 4'-Methoxyresveratrol on Cell Viability of RAW264.7 Macrophages

| Concentration (µM) | Cell Viability (%) | Assay Method | Incubation Time (h) |

| 0 | 100 | Crystal Violet | 24 |

| 5 | ~100 | Crystal Violet | 24 |

| 10 | ~100 | Crystal Violet | 24 |

| 20 | ~100 | Crystal Violet | 24 |

| 40 | ~95 | Crystal Violet | 24 |

Data synthesized from studies showing no significant cytotoxicity at concentrations effective for anti-inflammatory activity.

Table 2: Inhibition of LPS-Induced Nitric Oxide (NO) Production by 4'-Methoxyresveratrol

| Treatment | Nitrite (B80452) Concentration (µM) | % Inhibition |

| Control | Undetectable | - |

| LPS (0.1 µg/mL) | ~30 | 0 |

| LPS + 4'-Methoxyresveratrol (5 µM) | ~15 | ~50% |

Data are approximations derived from graphical representations in the cited literature and indicate a significant reduction in NO production.

Table 3: Modulation of LPS-Induced Pro-inflammatory Gene Expression by 4'-Methoxyresveratrol (5 µM)

| Gene | Fold Change (LPS alone) | Fold Change (LPS + 4'-Methoxyresveratrol) | % Reduction |

| iNOS | ~12 | ~4 | ~67% |

| TNF-α | ~25 | ~8 | ~68% |

| IL-6 | ~18 | ~6 | ~67% |

| IL-1β | ~15 | ~5 | ~67% |

| MCP-1 | ~10 | ~3 | ~70% |

Values are estimations based on published graphical data and represent the significant down-regulation of pro-inflammatory gene expression.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of 4'-Methoxyresveratrol's effects on RAW264.7 macrophages.

Cell Culture and Treatment

-

Cell Line: RAW264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: For inflammatory stimulation, RAW264.7 cells are typically seeded in appropriate culture plates and allowed to adhere overnight. The cells are then pre-treated with varying concentrations of 4'-Methoxyresveratrol (dissolved in a suitable solvent like DMSO, with final concentrations kept low to avoid solvent toxicity) for a period of 1-2 hours. Subsequently, cells are stimulated with an inflammatory agent such as LPS (0.1-1 µg/mL) or AGEs for a specified duration (e.g., 24 hours).

Cell Viability Assay (Crystal Violet Assay)

-

Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

-

Treat the cells with various concentrations of 4'-Methoxyresveratrol for 24 hours.

-

Remove the culture medium and wash the cells gently with phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells with PBS and stain with 0.1% crystal violet solution for 20 minutes.

-

Wash the plates with water to remove excess stain and allow them to air dry.

-

Solubilize the stain by adding 10% acetic acid to each well.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Seed RAW264.7 cells in a 96-well plate and treat as described in section 3.1.

-

After the incubation period, collect 100 µL of the cell culture supernatant from each well.

-

In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate the plate at room temperature for 10 minutes in the dark.

-

Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a standard curve prepared with sodium nitrite.

Quantitative Real-Time PCR (qRT-PCR)

-

Following cell treatment, total RNA is extracted from RAW264.7 cells using a suitable RNA isolation kit (e.g., TRIzol reagent).

-

The concentration and purity of the extracted RNA are determined using a spectrophotometer.

-

Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit.

-

Perform qRT-PCR using a thermal cycler with specific primers for the target genes (e.g., iNOS, TNF-α, IL-6, IL-1β, MCP-1) and a housekeeping gene (e.g., β-actin or GAPDH) for normalization.

-

The relative gene expression is calculated using the 2^-ΔΔCt method.

Western Blot Analysis

-

After treatment, lyse the RAW264.7 cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p-p65, p65, p-JNK, JNK, p-p38, p38, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the molecular pathways modulated by 4'-Methoxyresveratrol and the general experimental workflow.

Conclusion

4'-Methoxyresveratrol exhibits potent anti-inflammatory properties in RAW264.7 macrophages by inhibiting the production of key inflammatory mediators.[1][2] Its mechanism of action is centered on the suppression of the NF-κB and MAPK signaling pathways.[1][3] Specifically, it has been shown to inhibit the phosphorylation of JNK and p38, but not ERK, within the MAPK cascade.[1][4] Furthermore, it attenuates NF-κB activation by decreasing the phosphorylation of p65.[1][3] In the context of AGE-induced inflammation, 4'-Methoxyresveratrol also demonstrates a protective role by suppressing the RAGE-mediated signaling pathway and NLRP3 inflammasome activation.[2] The collective evidence suggests that 4'-Methoxyresveratrol is a promising candidate for further investigation as a therapeutic agent for inflammatory diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound's potential.

References

- 1. 4'-Methoxyresveratrol Alleviated AGE-Induced Inflammation via RAGE-Mediated NF-κB and NLRP3 Inflammasome Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pterostilbene and 4'-Methoxyresveratrol Inhibited Lipopolysaccharide-Induced Inflammatory Response in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

4'-Methoxyresveratrol and Inflammation: A Technical Guide to Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4'-Methoxyresveratrol, a naturally occurring methoxylated derivative of resveratrol, has emerged as a compound of interest for its potential anti-inflammatory properties. Extensive in vitro research has elucidated its mechanisms of action, demonstrating potent inhibition of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. However, a significant gap exists in the literature regarding its efficacy in in vivo animal models of inflammatory diseases. This technical guide provides a comprehensive overview of the current state of research on 4'-Methoxyresveratrol's anti-inflammatory effects, detailing established in vitro methodologies and findings. Furthermore, it outlines standard experimental protocols for relevant animal models of inflammation to guide future preclinical development of this promising compound.

Introduction: The Therapeutic Potential of 4'-Methoxyresveratrol

4'-Methoxyresveratrol (4'-O-Methylresveratrol) is a polyphenol found in certain plants, such as those from the Dipterocarpaceae family.[1] As a methoxylated form of resveratrol, it is suggested to possess enhanced bioavailability. Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including inflammatory bowel disease, rheumatoid arthritis, sepsis, and neuroinflammatory conditions. The therapeutic targeting of inflammatory pathways is a cornerstone of modern drug development. In vitro studies have positioned 4'-Methoxyresveratrol as a promising candidate for anti-inflammatory drug discovery by demonstrating its ability to modulate critical signaling cascades involved in the inflammatory response.[1][2]

In Vitro Anti-inflammatory Activity of 4'-Methoxyresveratrol

The majority of current research on the anti-inflammatory effects of 4'-Methoxyresveratrol has been conducted using in vitro models, primarily with the murine macrophage cell line RAW264.7. These studies have consistently shown that 4'-Methoxyresveratrol can suppress the production of key inflammatory mediators in response to stimuli like lipopolysaccharide (LPS) and advanced glycation end products (AGEs).[1][2]

Quantitative Data from In Vitro Studies

The following tables summarize the quantitative data from key in vitro studies investigating the anti-inflammatory effects of 4'-Methoxyresveratrol.

Table 1: Effect of 4'-Methoxyresveratrol on Pro-inflammatory Mediators in LPS-Stimulated RAW264.7 Macrophages

| Inflammatory Mediator | Stimulus | 4'-Methoxyresveratrol Concentration | Inhibition/Reduction | Reference |

| Nitric Oxide (NO) | LPS (0.1 µg/mL) | 5 µM | Significant reduction | [2][3] |

| iNOS (mRNA) | LPS (0.1 µg/mL) | 5 µM | Significant inhibition | [2][3] |

| TNF-α (mRNA) | LPS (0.1 µg/mL) | 5 µM | Significant inhibition | [2][3] |

| IL-6 (mRNA) | LPS (0.1 µg/mL) | 5 µM | Significant inhibition | [2][3] |

| IL-1β (mRNA) | LPS (0.1 µg/mL) | 5 µM | Significant inhibition | [2][3] |

| MCP-1 (mRNA) | LPS (0.1 µg/mL) | 5 µM | Significant inhibition | [2][3] |

Table 2: Effect of 4'-Methoxyresveratrol on Pro-inflammatory Mediators in AGE-Stimulated RAW264.7 Macrophages

| Inflammatory Mediator | Stimulus | 4'-Methoxyresveratrol Concentration | Inhibition/Reduction | Reference |

| TNF-α (mRNA) | MGO-BSA (200 µg/mL) | 10 µM | Significant downregulation | [4][5] |

| IL-6 (mRNA) | MGO-BSA (200 µg/mL) | 10 µM | Significant downregulation | [4][5] |

| IL-1β (mRNA) | MGO-BSA (200 µg/mL) | 10 µM | Significant downregulation | [4][5] |

| MCP-1 (mRNA) | MGO-BSA (200 µg/mL) | 10 µM | Significant downregulation | [4][5] |

| iNOS (mRNA) | MGO-BSA (200 µg/mL) | 10 µM | Significant downregulation | [4][5] |

| COX-2 (mRNA) | MGO-BSA (200 µg/mL) | 10 µM | Significant downregulation | [4][5] |

| NLRP3 (protein) | MGO-BSA (200 µg/mL) | 10 µM | ~1.85-fold reduction | [5] |

| Cleaved Caspase-1 (protein) | MGO-BSA (200 µg/mL) | 10 µM | ~2.04-fold reduction | [5] |

| IL-1β (secretion) | MGO-BSA (200 µg/mL) | 10 µM | Significant attenuation | [5][6] |

Key In Vitro Experimental Protocols

The murine macrophage cell line RAW264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with varying concentrations of 4'-Methoxyresveratrol (typically 5-10 µM) for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent such as LPS (0.1 µg/mL) or AGEs (e.g., MGO-BSA, 200 µg/mL) for a designated time (e.g., 24 hours).

NO production in the culture supernatant is measured using the Griess reagent. Briefly, an equal volume of cell culture supernatant is mixed with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.

Total RNA is extracted from cells using TRIzol reagent according to the manufacturer's instructions. cDNA is synthesized from the total RNA using a reverse transcription kit. qPCR is performed using a SYBR Green master mix on a real-time PCR system. The relative expression of target genes (e.g., TNF-α, IL-6, IL-1β, iNOS, COX-2) is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., 18S rRNA or GAPDH) as an internal control.

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against target proteins (e.g., phospho-p65, phospho-JNK, phospho-p38, NLRP3, cleaved caspase-1) overnight at 4°C. After washing, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

The concentration of secreted cytokines (e.g., IL-1β) in the cell culture supernatant is quantified using commercially available ELISA kits according to the manufacturer's protocols.

Mechanisms of Action: Signaling Pathway Inhibition

In vitro studies have consistently demonstrated that 4'-Methoxyresveratrol exerts its anti-inflammatory effects by targeting key signaling pathways.

Inhibition of the NF-κB Pathway

The NF-κB signaling pathway is a central regulator of inflammation. 4'-Methoxyresveratrol has been shown to inhibit the phosphorylation of the p65 subunit of NF-κB in LPS-stimulated macrophages.[2] In AGE-induced inflammation, it blocks the downstream signaling of the Receptor for Advanced Glycation End Products (RAGE), leading to reduced NF-κB activation.[1]

Modulation of the MAPK Pathway

The MAPK pathway, including JNK, ERK, and p38, is another critical signaling cascade in inflammation. 4'-Methoxyresveratrol has been shown to inhibit the phosphorylation of JNK and p38 in both LPS and AGE-stimulated macrophages.[2][3]

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β. 4'-Methoxyresveratrol has been found to significantly reduce the activation of the NLRP3 inflammasome, including the expression of NLRP3 and cleaved caspase-1, in AGE-stimulated macrophages.[1][5]

Proposed In Vivo Animal Models for Inflammation

While in vivo studies specifically investigating 4'-Methoxyresveratrol in inflammatory disease models are currently lacking, established animal models for inflammation can be employed to evaluate its therapeutic potential. The following section outlines common models and a general experimental workflow.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation/Sepsis Model

This is an acute model of systemic inflammation.

-

Animals: C57BL/6 or BALB/c mice are commonly used.

-

Induction: A single intraperitoneal (i.p.) injection of LPS (e.g., 5-15 mg/kg).

-

Treatment: 4'-Methoxyresveratrol can be administered orally (p.o.) or intraperitoneally (i.p.) prior to or following LPS challenge.

-

Endpoints: Survival rate, body temperature, serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), and assessment of organ damage (e.g., lung, liver, kidney histology).

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This is a widely used model for inflammatory bowel disease.

-

Animals: C57BL/6 or BALB/c mice.

-

Induction: Administration of DSS (2-5%) in drinking water for 5-7 days.

-

Treatment: 4'-Methoxyresveratrol can be administered daily by oral gavage.

-

Endpoints: Disease Activity Index (DAI) score (body weight loss, stool consistency, rectal bleeding), colon length, histological analysis of colon tissue (inflammation, ulceration), and myeloperoxidase (MPO) activity in the colon.

Collagen-Induced Arthritis (CIA) Model

This is a common model for rheumatoid arthritis.

-

Animals: DBA/1J mice are highly susceptible.

-

Induction: Immunization with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA), followed by a booster immunization.

-